4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid
Description
4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[211]hexane-1-carboxylic acid is a unique bicyclic compound characterized by its trifluoromethyl group and oxabicyclohexane structure
Properties
IUPAC Name |
4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3O3/c1-6-2-7(3-6,5(12)13)14-4(6)8(9,10)11/h4H,2-3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSNRJJWMMOFMDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C1)(OC2C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid typically involves the annulation of cyclopropenes with aminocyclopropanes. This process can be catalyzed using photoredox catalysts such as organic dyes or iridium complexes under blue LED irradiation . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of photochemistry and efficient synthetic routes involving [2+2] cycloaddition reactions are promising approaches for scalable production .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the trifluoromethyl group or other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid can be achieved through several methods involving cyclization reactions and functional group transformations. The trifluoromethyl group enhances the compound's lipophilicity and biological activity, making it a valuable scaffold in drug design.
Table 1: Synthesis Methods
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the trifluoromethyl group may contribute to enhanced activity against various pathogens.
- Case Study : A study demonstrated that derivatives of trifluoromethyl compounds showed effective inhibition against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa with minimal inhibitory concentrations (MIC) indicating their potential as antimicrobial agents .
Anticancer Properties
The compound has been evaluated for its anticancer potential, particularly in targeting specific cancer cell lines.
- Case Study : In vitro studies on similar bicyclic compounds have shown promising results against human cancer cell lines (e.g., HCT-116 and MCF-7), with some derivatives exhibiting IC50 values in the low micromolar range, suggesting significant antiproliferative activity .
Material Science Applications
The unique structural properties of this compound lend themselves to applications in material science.
Polymer Chemistry
Due to its functional groups, this compound can be used as a building block in the synthesis of polymers with desirable thermal and mechanical properties.
Coatings and Adhesives
The incorporation of trifluoromethyl groups into polymer matrices can enhance chemical resistance and durability, making it suitable for coatings and adhesives in various industrial applications.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the oxabicyclohexane structure provides rigidity and specificity in binding to biological targets . The exact pathways and molecular targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure but differ in the substituents and functional groups attached.
Difluoromethylated Compounds: Compounds with difluoromethyl groups exhibit similar properties in terms of stability and reactivity.
Oxabicyclohexanes: These compounds have an oxygen atom in the bicyclic ring, similar to 4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid.
Uniqueness
The uniqueness of this compound lies in its combination of a trifluoromethyl group and an oxabicyclohexane structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Biological Activity
4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, also known by its CAS number 2567504-78-1, is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity, synthesis, and applications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₇H₇F₃O₃, with a molecular weight of 196.13 g/mol. Its structure includes a bicyclic framework with a trifluoromethyl group, which is known to enhance biological activity through increased lipophilicity and metabolic stability.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇F₃O₃ |
| Molecular Weight | 196.13 g/mol |
| CAS Number | 2567504-78-1 |
| IUPAC Name | This compound |
Antimicrobial Properties
Research indicates that compounds containing oxabicyclo structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of bicyclic compounds can inhibit the growth of various bacterial strains, suggesting potential applications in antibiotic development .
Anti-inflammatory Effects
The incorporation of trifluoromethyl groups has been associated with enhanced anti-inflammatory properties in several compounds. Preliminary studies on related structures have demonstrated their ability to modulate inflammatory pathways, which could be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Enzyme Inhibition
Some studies have highlighted the potential of oxabicyclo compounds as enzyme inhibitors. These compounds can serve as bioisosteres for traditional enzyme substrates, leading to improved binding affinity and selectivity towards targets such as cyclooxygenases (COX) and lipoxygenases (LOX), which are critical in inflammatory responses .
Synthesis and Validation
A recent study focused on synthesizing various oxabicyclo compounds, including this compound, through innovative catalytic methods. The synthesized compounds were tested for their biological activity, revealing promising results in terms of potency and selectivity against specific biological targets .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies conducted on related bicyclic compounds have provided insights into how modifications at different positions influence biological activity. For example, the introduction of various substituents on the bicyclic framework has been shown to enhance or diminish antimicrobial efficacy, thereby guiding future drug design efforts .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves photochemical [2+2] cycloaddition of dienes (e.g., ethylene derivatives) followed by trifluoromethylation. Key steps include:
- Cycloaddition : UV light (254 nm) in anhydrous THF at 0–5°C to form the bicyclic core .
- Trifluoromethylation : Use of CF₃Cu or Togni’s reagent under Pd catalysis (60°C, DMF) .
- Purification : Recrystallization (ethanol/water) or reverse-phase HPLC to achieve >95% purity .
- Optimization : Adjust solvent polarity (aprotic solvents enhance yields), reduce reaction time via microwave-assisted heating, and employ scavengers (e.g., molecular sieves) to trap byproducts .
Q. How can NMR spectroscopy resolve stereochemical conflicts in this bicyclic compound?
- 1H/13C NMR Analysis :
- Key Signals :
- Bridgehead protons (δ 1.2–1.8 ppm, split due to ring strain).
- Trifluoromethyl group (δ ~120 ppm in 19F NMR, coupling with adjacent methyl via 3JHF ~8 Hz).
- Carboxylic acid proton (δ ~12 ppm, broad) .
- NOE Experiments : Irradiating the methyl group (δ 1.5 ppm) enhances signals for adjacent bridgehead protons, confirming endo configuration .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Assays :
- Enzyme Inhibition : Fluorescence-based assays (e.g., serine hydrolases) using fluorogenic substrates (λex/em = 355/460 nm) .
- Membrane Permeability : Parallel Artificial Membrane Permeability Assay (PAMPA) at pH 7.4 to predict blood-brain barrier penetration .
- Data Interpretation : Compare IC₅₀ values against bicyclo[2.2.1] analogs to assess structure-activity relationships (SAR) .
Advanced Research Questions
Q. How does the oxabicyclo[2.1.1]hexane scaffold influence metabolic stability compared to phenyl bioisosteres?
- Mechanistic Insight : The bicyclic framework reduces oxidative metabolism by cytochrome P450 enzymes due to:
- Steric Shielding : Trifluoromethyl and methyl groups hinder enzyme access .
- Electron-Withdrawing Effects : The oxabridge destabilizes reactive intermediates (e.g., epoxides) .
- Data : Half-life (t½) in human liver microsomes increases by 2–3× compared to phenyl analogs (e.g., t½ = 45 vs. 15 min) .
Q. What computational strategies predict enantiomer-specific interactions with biological targets?
- Approaches :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding to proteases (e.g., HCV NS3/4A). Focus on hydrogen bonding with the carboxylic acid and hydrophobic contacts with the trifluoromethyl group .
- MD Simulations : AMBER or GROMACS to assess stability of protein-ligand complexes (RMSD < 2.0 Å over 100 ns) .
- Validation : Compare predicted binding affinities (ΔG) with experimental SPR data (KD values) .
Q. How can X-ray crystallography resolve contradictions in proposed bridgehead substituent orientations?
- Protocol :
- Crystallization : Vapor diffusion (1:1 acetonitrile/water) at 4°C yields diffraction-quality crystals .
- Data Collection : Synchrotron radiation (λ = 0.9 Å) resolves bond angles (e.g., C1-C2-C3 = 93.5°) and confirms exo trifluoromethyl placement .
- Contradiction Management : Overlay experimental electron density maps with DFT-optimized structures (RMSD < 0.1 Å validates models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
